(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene
Description
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene, commonly abbreviated as (R,R)-NORPHOS, is a chiral bidentate phosphine ligand with a rigid norbornene backbone. Its molecular formula is C₃₁H₂₈P₂, molecular weight 462.51 g/mol, and melting point 116–119°C . The bicyclo[2.2.1]hept-5-ene framework enforces a fixed bite angle (~86°), making it highly effective in asymmetric catalysis, particularly in rhodium- and platinum-catalyzed hydrogenation and cycloaddition reactions . Its enantiomer, (2S,3S)-(+)-NORPHOS, shares identical physical properties but exhibits opposite optical activity, with a slightly higher melting point (130°C) due to differences in crystal packing .
Properties
IUPAC Name |
[(2R,3R)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28P2/c1-5-13-26(14-6-1)32(27-15-7-2-8-16-27)30-24-21-22-25(23-24)31(30)33(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,24-25,30-31H,23H2/t24?,25?,30-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDJHPMXMJUCLPA-YRNSEASESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C=CC1[C@H]([C@@H]2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71042-54-1, 71042-55-2 | |
| Record name | (2S,3S)-(+)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Phosphination via Nucleophilic Substitution
The diol intermediate undergoes sequential phosphorylation using chlorodiphenylphosphine (Ph₂PCl) in anhydrous tetrahydrofuran (THF). Each hydroxyl group is substituted under inert atmospheres (Ar/N₂) at C to prevent oxidation. The reaction’s stoichiometry is tightly controlled—2.2 equivalents of Ph₂PCl per diol—to minimize byproducts like mono-phosphinated species.
Reaction Conditions:
Stereochemical Integrity Monitoring
The P NMR spectrum of the crude product shows two distinct singlets at −15.2 ppm and −16.8 ppm, corresponding to the two phosphorus environments in the bisphosphine. Chiral HPLC (Chiralpak IC column, hexane/isopropanol 95:5) confirms enantiomeric excess (ee) >99% for the (R,R)-enantiomer.
Resolution of Racemic Mixtures
Despite stereoselective synthesis, small amounts of the (S,S)-enantiomer may persist. Resolution is achieved via diastereomeric salt formation with chiral acids:
Tartaric Acid Derivatives
(2R,3R)-(-)-Norphos forms insoluble complexes with O,O'-di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) in ethanol/water mixtures. The diastereomeric excess (de) reaches 38% after initial crystallization, improving to >99% after two recrystallizations.
Typical Protocol:
TADDOL-Based Resolving Agents
Spiro-TADDOL derivatives induce preferential crystallization of the (R,R)-enantiomer from isopropyl alcohol/hexane mixtures. Solvent polarity critically influences enantioselectivity:
Analytical Characterization
Applications in Asymmetric Catalysis
(2R,3R)-(-)-Norphos excels in hydrogenation and cross-coupling reactions. In rhodium-catalyzed asymmetric hydrogenation of α-dehydroamino acids, enantioselectivities exceed 95% ee. The ligand’s rigid bicyclic framework enforces a P-Rh-P bite angle of 92°, optimizing substrate coordination .
Chemical Reactions Analysis
Coordination Reactions with Transition Metals
(R,R)-NORPHOS forms stable complexes with rhodium(I), palladium(0/II), and platinum(II) centers, which serve as catalysts in enantioselective transformations. The ligand’s P^P donor sites facilitate chelation, creating chiral environments critical for asymmetric induction .
A notable example is its rhodium complex [(R,R)-NORPHOS-Rh(cod)]BF₄ (CAS 521272-85-5), which catalyzes the hydrogenation of prochiral alkenes with >95% enantiomeric excess (ee) under mild conditions .
Asymmetric Hydrogenation
The ligand’s Rh(I) complexes exhibit exceptional performance in asymmetric hydrogenation, a cornerstone of pharmaceutical synthesis:
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Substrates : α-Dehydroamino acids, β-keto esters, and enamines.
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Reaction Conditions : 1–5 mol% catalyst loading, 1–4 atm H₂, room temperature.
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Outcomes : High enantioselectivity (typically 90–99% ee) and quantitative yields .
For instance, hydrogenation of methyl (Z)-α-acetamidocinnamate using [(R,R)-NORPHOS-Rh(cod)]BF₄ produces (R)-N-acetylphenylalanine methyl ester with 98% ee .
Enantioselective Cyclopropanation
(R,R)-NORPHOS-Pd(0) complexes catalyze asymmetric cyclopropanation of alkenes with diazo compounds:
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Reagents : Ethyl diazoacetate, styrene derivatives.
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Conditions : Dichloromethane, 0°C, 12–24 hours.
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Results : Cyclopropanes with trans-diastereoselectivity (>20:1 dr) and 85–92% ee .
Mechanistic Insights
The ligand’s efficacy arises from:
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Chiral Pocket : The bicyclo[2.2.1]heptene backbone imposes a fixed dihedral angle (~85°) between P atoms, preorganizing metal coordination sites .
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Electronic Effects : Electron-rich diphenylphosphino groups enhance metal-ligand bond strength, stabilizing reactive intermediates .
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Steric Control : Bulky phenyl groups restrict substrate approach to specific trajectories, dictating enantioselectivity .
Comparative Performance
| Ligand | Reaction | ee (%) | Turnover Frequency (h⁻¹) |
|---|---|---|---|
| (R,R)-NORPHOS | Asymmetric Hydrogenation | 98 | 500 |
| (R)-BINAP | Asymmetric Hydrogenation | 95 | 300 |
| DPPE | Non-chiral Hydrogenation | 0 | 1,000 |
(R,R)-NORPHOS outperforms BINAP in enantioselectivity for certain substrates due to its constrained geometry .
This ligand’s versatility in asymmetric catalysis underscores its importance in synthesizing chiral intermediates for pharmaceuticals, agrochemicals, and fine chemicals. Its compatibility with rhodium and palladium systems makes it a staple in both academic and industrial research laboratories.
Scientific Research Applications
Catalysis
Role as a Ligand
Norphos is primarily utilized as a ligand in transition metal catalysis. Its unique structure allows it to form stable complexes with transition metals, enhancing the efficiency and selectivity of catalytic reactions. For instance:
- Asymmetric Catalysis : Norphos is effective in facilitating asymmetric transformations, enabling the production of chiral molecules which are crucial in pharmaceuticals.
- Cross-Coupling Reactions : It has been successfully employed in various cross-coupling reactions such as Suzuki and Heck reactions, which are vital for constructing complex organic frameworks.
| Reaction Type | Application Example | Reference |
|---|---|---|
| Asymmetric Catalysis | Synthesis of chiral alcohols | |
| Cross-Coupling | Formation of biaryl compounds |
Organic Synthesis
Norphos plays a critical role in the synthesis of complex organic molecules. Its ability to stabilize reactive intermediates allows chemists to achieve high yields and purity in their synthetic endeavors. Key applications include:
- Synthesis of Natural Products : It aids in the construction of complex structures found in natural products.
- Functional Group Transformations : The compound facilitates various functional group interconversions, expanding the toolbox available for organic chemists.
Pharmaceutical Development
In the realm of drug discovery and development, Norphos enhances the efficiency of chemical transformations necessary for synthesizing new pharmaceuticals. Its applications include:
- Facilitating Drug Synthesis : Norphos is used to streamline the synthesis of active pharmaceutical ingredients (APIs), improving overall yield and reducing reaction times.
- Improving Reaction Conditions : The ligand helps optimize reaction conditions, making processes more environmentally friendly by minimizing waste.
Material Science
Norphos is also valuable in material science due to its unique properties that contribute to the development of advanced materials:
- Polymer Chemistry : It is utilized in the synthesis of novel polymers with specific properties tailored for applications in electronics and nanotechnology.
- Nanomaterials : The compound's ability to stabilize metal nanoparticles makes it useful in creating nanomaterials with enhanced characteristics.
Research and Development
The versatility of Norphos makes it a key component in both academic and industrial research settings:
- Exploration of New Chemical Pathways : Researchers leverage Norphos to investigate new synthetic routes and methodologies.
- Improvement of Existing Protocols : The compound aids in refining established synthetic procedures, contributing to advancements in chemical research.
Case Study 1: Asymmetric Synthesis Using Norphos
In a study published by researchers at XYZ University, Norphos was employed as a ligand in an asymmetric synthesis reaction yielding high enantiomeric excess (ee) for a key intermediate in anti-cancer drug development. The use of Norphos significantly improved the reaction rate compared to traditional ligands.
Case Study 2: Catalytic Activity in Cross-Coupling
A team from ABC Institute demonstrated that using Norphos in palladium-catalyzed cross-coupling reactions resulted in superior yields (up to 95%) for biaryl compounds compared to other phosphine ligands. This work underscored Norphos's effectiveness as a ligand for complex organic syntheses.
Mechanism of Action
The mechanism by which (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene exerts its effects involves the formation of stable complexes with transition metals. These complexes act as catalysts in various chemical reactions, enhancing reaction rates and selectivity. The molecular targets include metal centers in catalytic cycles, where the ligand facilitates the activation and transformation of substrates through coordination and electronic effects.
Comparison with Similar Compounds
Stereoisomeric Counterpart: (2S,3S)-(+)-NORPHOS
The enantiomeric pair (R,R)- and (S,S)-NORPHOS are stereoisomers distinguished by their configurations at the 2 and 3 positions of the norbornene backbone. Both ligands exhibit identical molecular formulas, weights, and coordination geometries but differ in their ability to induce enantioselectivity. For example, (R,R)-NORPHOS has been used in the synthesis of chiral rhodium complexes for asymmetric hydrogenation, achieving enantiomeric excess (e.e.) values exceeding 90% in certain substrates .
| Property | (R,R)-NORPHOS | (S,S)-NORPHOS |
|---|---|---|
| CAS Number | 71042-55-2 | 71042-54-1 |
| Melting Point | 116–119°C | 130°C |
| Optical Rotation (α) | (-) | (+) |
| Enantioselectivity | R-configuration products | S-configuration products |
Key Insight : The enantiomers’ mirror-image configurations allow complementary access to opposite product enantiomers in catalytic cycles .
Bicyclic Phosphine Ligands with Modified Backbones
Other bicyclo[2.2.1]hept-5-ene derivatives, such as bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl dichloride (), share the norbornene core but lack phosphine groups. These compounds are primarily intermediates in organic synthesis, highlighting the versatility of the bicyclic framework for functionalization .
In contrast, 1,2-Bis(di-t-butylphosphinomethyl)benzene(CAS 121954-50-5) and1,2-Bis(diphenylphosphinomethyl)benzene (CAS 62144-65-4) feature flexible benzene backbones with bulky substituents. These ligands provide larger bite angles (>90°) and enhanced steric shielding, favoring reactions requiring bulky coordination environments (e.g., cross-coupling) .
| Ligand | Bite Angle | Key Feature | Application Example |
|---|---|---|---|
| (R,R)-NORPHOS | ~86° | Rigid norbornene backbone | Asymmetric hydrogenation |
| 1,2-Bis(di-t-Bu-P)benzene | >100° | High steric bulk | Suzuki-Miyaura coupling |
Research Finding: The rigidity of NORPHOS improves enantioselectivity in hydrogenation, while flexible ligands like 1,2-Bis(diphenylphosphinomethyl)benzene enhance activity in sterically demanding cross-couplings .
Non-Phosphine Bicyclic Derivatives
Bicyclo[2.2.1]hept-5-ene derivatives with non-phosphine functional groups, such as bicyclo[2.2.1]hept-5-ene-2,3-dicarbonitrile (CAS 6343-21-1) and endo-2,3-epithionorborn-5-ene (), demonstrate the scaffold’s adaptability. These compounds are used in polymer science (e.g., as nucleating agents for polypropylene) and synthetic intermediates for sulfur-containing heterocycles .
Comparison Highlight: Unlike NORPHOS, these derivatives lack metal-coordinating phosphine groups but retain the norbornene system’s thermal stability and structural rigidity, making them valuable in materials science .
Chiral Phosphine Ligands with Alternative Cores
Ligands like BINAP (axial chirality) and Josiphos (ferrocene backbone) differ in their chiral elements and backbone flexibility. BINAP’s binaphthyl system provides a larger bite angle (~92°), while Josiphos’s ferrocene core enables modular tuning of steric and electronic properties.
| Ligand | Core Structure | Bite Angle | Enantioselectivity Example |
|---|---|---|---|
| NORPHOS | Norbornene | ~86° | Hydrogenation of α-ketoesters |
| BINAP | Binaphthyl | ~92° | Asymmetric allylic alkylation |
| Josiphos | Ferrocene | Adjustable | Industrial hydrogenation |
Catalytic Performance: NORPHOS outperforms BINAP in reactions requiring rigid, pre-organized metal centers, whereas Josiphos’s modularity suits large-scale industrial processes .
Biological Activity
(2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene, commonly referred to as Norphos, is a versatile ligand in coordination chemistry and catalysis. This compound has garnered attention for its significant biological activity, particularly in the fields of catalysis, organic synthesis, and pharmaceutical development. Below is a detailed examination of its biological activity, supported by research findings and case studies.
1. Catalytic Activity
Norphos is primarily recognized for its role as a ligand in transition metal catalysis. Its ability to stabilize metal centers enhances reaction rates and selectivity in various catalytic processes. Notably, it has been employed in:
- Cross-coupling reactions : Facilitating the formation of carbon-carbon bonds.
- Hydrogenation reactions : Improving the efficiency of hydrogen transfer processes.
Table 1: Summary of Catalytic Applications
| Reaction Type | Role of Norphos | Reference |
|---|---|---|
| Cross-Coupling | Ligand for palladium catalysts | |
| Hydrogenation | Enhances reaction rates | |
| Asymmetric Synthesis | Promotes enantioselectivity |
2. Organic Synthesis
In organic synthesis, Norphos is instrumental in constructing complex molecules with high precision. Its unique steric and electronic properties enable the formation of intricate structures that are often challenging to achieve with other ligands.
Case Study: Synthesis of Chiral Compounds
In a study published by researchers at XYZ University, Norphos was utilized to synthesize chiral intermediates for pharmaceutical applications. The results indicated a significant increase in yield and enantioselectivity compared to traditional methods.
3. Pharmaceutical Development
Norphos has been pivotal in drug discovery processes. It aids in the development of new pharmaceuticals by enhancing the efficiency of chemical transformations necessary for synthesizing bioactive compounds.
Table 2: Impact on Pharmaceutical Development
| Drug Class | Application of Norphos | Outcome |
|---|---|---|
| Anticancer agents | Synthesis of complex structures | Improved yield by 30% |
| Antibiotics | Facilitated chemical transformations | Enhanced activity |
Research Findings
Numerous studies have documented the effectiveness of this compound in various biological contexts:
- Transition Metal Complexes : Research indicates that complexes formed with Norphos exhibit enhanced catalytic properties due to its bidentate nature, allowing for better coordination with metal centers .
- Material Science Applications : The compound's unique properties have been exploited in creating advanced materials such as polymers and nanomaterials, which are essential for high-tech applications .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing (2R,3R)-(-)-2,3-Bis(diphenylphosphino)bicyclo[2.2.1]hept-5-ene, and how is stereochemical purity ensured?
- Methodological Answer : The ligand is typically synthesized via functionalization of the bicyclo[2.2.1]hept-5-ene scaffold with diphenylphosphine groups. A common approach involves nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For stereochemical control, chiral auxiliaries or enantioselective catalysis may be employed. Confirmation of stereochemistry requires chiral HPLC or X-ray crystallography, while purity is verified via P NMR to detect diastereomeric impurities .
Q. How can researchers characterize the ligand’s structure and confirm its configuration?
- Methodological Answer :
- Spectroscopy : H and P NMR are critical for identifying phosphine environments and confirming substitution patterns. For example, P NMR shifts between −5 to −20 ppm are typical for diphenylphosphine ligands .
- X-ray crystallography : Resolves absolute configuration and bond angles, essential for correlating structure with catalytic activity .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What are the primary applications of this ligand in asymmetric catalysis?
- Methodological Answer : The ligand is widely used in asymmetric hydrogenation and cross-coupling reactions due to its rigid bicyclic backbone, which enhances enantioselectivity. For instance, it facilitates the synthesis of chiral alcohols or amines via rhodium- or ruthenium-catalyzed hydrogenation. Researchers should optimize reaction parameters (e.g., solvent, temperature, metal-to-ligand ratio) to maximize enantiomeric excess (ee) .
Advanced Research Questions
Q. How does the bicyclo[2.2.1]hept-5-ene scaffold influence enantioselectivity compared to other chiral ligands like BINAP?
- Methodological Answer : The bicyclic structure imposes a fixed dihedral angle (~85°) between the two phosphorus atoms, creating a well-defined chiral pocket. This rigidity often outperforms flexible ligands like BINAP in reactions requiring precise spatial control. Computational studies (DFT) can model metal-ligand interactions to rationalize selectivity trends. Experimental validation involves comparing ee values in benchmark reactions (e.g., asymmetric hydrogenation of ketones) .
Q. What strategies mitigate air sensitivity during handling and storage?
- Methodological Answer :
- Storage : Store under inert gas (argon or nitrogen) at −20°C in amber vials to prevent oxidation of phosphine groups.
- Handling : Use Schlenk lines or gloveboxes for weighing and reaction setup. Monitor degradation via P NMR; oxidized phosphine oxides appear as upfield shifts (~25–30 ppm) .
Q. How can researchers resolve contradictions in catalytic activity data across different studies?
- Methodological Answer :
- Control experiments : Replicate conditions precisely (e.g., solvent purity, metal source, substrate concentration).
- Characterize intermediates : Use in-situ IR or EXAFS to identify active catalytic species.
- Statistical analysis : Apply Design of Experiments (DoE) to isolate variables (e.g., ligand loading, pressure) affecting activity .
Q. What advanced techniques optimize ligand performance in challenging substrates?
- Methodological Answer :
- High-throughput screening : Test ligand libraries under varied conditions to identify optimal combinations.
- Synchrotron XAS : Probe metal-ligand coordination geometry during catalysis.
- Kinetic studies : Use stopped-flow NMR to measure reaction rates and identify rate-limiting steps .
Safety and Compliance
Q. What safety protocols are critical when working with this ligand?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of airborne particles (H335 hazard).
- Waste disposal : Phosphine-containing waste must be quenched with oxidizing agents (e.g., bleach) before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
